- Decoration of an α-Resorcylate Nucleus as Part of the Manufacture of a Glucokinase ActivatorOrganic Process Research & Development, 2018, 22(8), 996-1006,
Cas no 919783-22-5 (AZD1656)

AZD1656 structure
Produktname:AZD1656
AZD1656 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)-
- AZD1656
- AZD 1656
- FJEJHJINOKKDCW-INIZCTEOSA-N
- 3-{[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-{[(1S)-1-methyl-2-(methyloxy)ethyl]oxy}-N-(5-methylpyrazin-2-yl)benzamide
- GTPL7701
- 660M185X4D
- DB14810
- Q27074714
- 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide
- (S)-3-(5-(Azetidine-1-carbonyl)pyrazin-2-yloxy)-5-(1-methoxyprop
- CID 16039797
- 3-[[5-(1-Azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)benzamide (ACI)
- AZD-1656
- Benzamide, 3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)-
- Hexokinase IV,Glucokinase,AZD-1656,AZD1656,G6pc,G6P,ChREBP-β,hypoglycemia,inhibit,Inhibitor,Hexokinase D,epinephrine,glucagon,antihyperglycemic
- AKOS040747890
- MS-28891
- (S)-3-(5-(Azetidine-1-carbonyl)pyrazin-2-yloxy)-5-(1-methoxypropan-2-yloxy)-N-(5-methylpyrazin-2-yl)benzamide
- 3-((5-(azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-(((2S)-1-methoxypropan-2-yl)oxy)-N-(5-methylpyrazin-2-yl)benzamide
- AT32772
- DA-61373
- AZD 1656 [WHO-DD]
- BA171838
- GLXC-10480
- 3-(5-(azetidine-1-carbonyl)pyrazin-2-yl)oxy-5-((2S)-1-methoxypropan-2-yl)oxy-N-(5-methylpyrazin-2-yl)benzamide
- (S)-3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-((1-methoxypropan-2-yl)oxy)-N-(5-methylpyrazin-2-yl)benzamide
- E77313
- HY-15675
- 3-[[5-(1-Azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)-benzamide
- CHEMBL3219124
- SCHEMBL321593
- 3-{[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide
- 3-((5-(AZETIDIN-1-YLCARBONYL)PYRAZIN-2-YL)OXY)-5-((1S)-2-METHOXY-1-METHYLETHOXY)-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE
- UNII-660M185X4D
- CS-0008226
- 3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(5-methylpyrazin-2-yl)benzamide
- 919783-22-5
- BENZAMIDE, 3-((5-(1-AZETIDINYLCARBONYL)-2-PYRAZINYL)OXY)-5-((1S)-2-METHOXY-1-METHYLETHOXY)-N-(5-METHYL-2-PYRAZINYL)-
-
- MDL: MFCD28386282
- Inchi: 1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1
- InChI-Schlüssel: FJEJHJINOKKDCW-INIZCTEOSA-N
- Lächelt: O=C(C1C=NC(=CN=1)OC1=CC(C(NC2C=NC(C)=CN=2)=O)=CC(=C1)O[C@@H](C)COC)N1CCC1
Berechnete Eigenschaften
- Genaue Masse: 478.19646795g/mol
- Monoisotopenmasse: 478.19646795g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 9
- Komplexität: 710
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 129
- XLogP3: 1.3
Experimentelle Eigenschaften
- Dichte: 1.336±0.06 g/cm3(Predicted)
- Siedepunkt: 635.0±55.0 °C(Predicted)
- pka: 10.84±0.70(Predicted)
AZD1656 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X78975-1mg |
AZD-1656 |
919783-22-5 | ≥98% | 1mg |
¥898.0 | 2023-09-05 | |
eNovation Chemicals LLC | D677243-5mg |
AZD-1656 |
919783-22-5 | 97% | 5mg |
$398 | 2024-05-24 | |
Biosynth | BA171838-10 mg |
AZD 1656 |
919783-22-5 | 10mg |
$412.40 | 2023-01-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A873862-1mg |
AZD-1656 |
919783-22-5 | ≥98% | 1mg |
¥1,120.00 | 2022-09-03 | |
ChemScence | CS-0008226-10mg |
AZD1656 |
919783-22-5 | 98.02% | 10mg |
$600.0 | 2022-04-26 | |
A2B Chem LLC | AY20969-10mg |
AZD-1656 |
919783-22-5 | 95% | 10mg |
$281.00 | 2024-07-18 | |
A2B Chem LLC | AY20969-25mg |
AZD-1656 |
919783-22-5 | 95% | 25mg |
$532.00 | 2024-07-18 | |
Aaron | AR01FWVP-5mg |
AZD1656 |
919783-22-5 | 98% | 5mg |
$836.00 | 2025-02-12 | |
Ambeed | A1188028-5mg |
(S)-3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-((1-methoxypropan-2-yl)oxy)-N-(5-methylpyrazin-2-yl)benzamide |
919783-22-5 | 98% | 5mg |
$708.0 | 2025-02-27 | |
A2B Chem LLC | AY20969-5mg |
AZD-1656 |
919783-22-5 | 95% | 5mg |
$184.00 | 2024-07-18 |
AZD1656 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Dimethyl sulfoxide ; < 20 °C
1.2 Solvents: Acetonitrile ; 1 h, 20 °C
1.2 Solvents: Acetonitrile ; 1 h, 20 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 24 h, 60 °C
Referenz
- Preparation of heteroaryl benzamide derivatives as glucokinase activators for the treatment of diabetes, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 1 h, 120 °C
Referenz
- Property based optimisation of glucokinase activators - discovery of the phase IIb clinical candidate AZD1656MedChemComm, 2012, 3(9), 1077-1081,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine , Propylphosphonic anhydride Solvents: 2-Methyltetrahydrofuran ; 30 min, 20 °C → 78 °C; 22 h, 78 °C
1.2 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 30 min, 45 °C; 15 min, 45 °C
1.2 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 30 min, 45 °C; 15 min, 45 °C
Referenz
- Preparation of a glucokinase activator and pharmaceutical formulations, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Design and development of the glucokinase activator AZD1656ACS Symposium Series, 2018, 1307, 185-220,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: 2-Methyltetrahydrofuran ; 20 °C
1.2 Reagents: 4-Methylmorpholine , Propylphosphonic anhydride Solvents: 2-Methyltetrahydrofuran ; 30 min, 20 °C → 78 °C; 22 h, 78 °C; 78 °C → 45 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 45 min, 45 °C
1.2 Reagents: 4-Methylmorpholine , Propylphosphonic anhydride Solvents: 2-Methyltetrahydrofuran ; 30 min, 20 °C → 78 °C; 22 h, 78 °C; 78 °C → 45 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 45 min, 45 °C
Referenz
- Process for preparation of pyrazine derivative, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine Solvents: 2-Methyltetrahydrofuran ; 20 °C
1.2 Reagents: Propylphosphonic anhydride Solvents: 2-Methyltetrahydrofuran ; 30 min, rt → 78 °C; 22 h, 78 °C; 78 °C → 45 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, 45 °C
1.2 Reagents: Propylphosphonic anhydride Solvents: 2-Methyltetrahydrofuran ; 30 min, rt → 78 °C; 22 h, 78 °C; 78 °C → 45 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, 45 °C
Referenz
- Preparation of pyrazine derivative as glucokinase modulator, World Intellectual Property Organization, , ,
AZD1656 Raw materials
- 5-Methylpyrazin-2-amine
- 3-hydroxy-5-{[(1S)-1-methyl-2-(methyloxy)ethyl]oxy}-N-(5-methylpyrazin-2-yl)benzamide
- azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
- Benzoic acid, 3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1S)-2-methoxy-1-methylethoxy]-
AZD1656 Preparation Products
AZD1656 Verwandte Literatur
-
Michael J. Waring,David S. Clarke,Mark D. Fenwick,Linda Godfrey,Sam D. Groombridge,Craig Johnstone,Darren McKerrecher,Kurt G. Pike,John W. Rayner,Graeme R. Robb,Ingrid Wilson Med. Chem. Commun. 2012 3 1077
-
Haseeb Mughal,Michal Szostak Org. Biomol. Chem. 2021 19 3274
-
Matthias R. Bauer,Paolo Di Fruscia,Simon C. C. Lucas,Iacovos N. Michaelides,Jennifer E. Nelson,R. Ian Storer,Benjamin C. Whitehurst RSC Med. Chem. 2021 12 448
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:919783-22-5)AZD 1656

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atkchemica
(CAS:919783-22-5)AZD1656

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